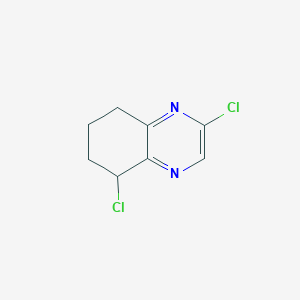

2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline

Description

2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H8Cl2N2 and a molecular weight of 203.07 g/mol

Properties

IUPAC Name |

2,5-dichloro-5,6,7,8-tetrahydroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFYGQBIVVBERF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=NC=C(N=C2C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline typically involves the chlorination of 5,6,7,8-tetrahydroquinoxaline. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 5 positions. Common reagents used in this synthesis include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroquinoxaline derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Substituted quinoxaline derivatives.

Oxidation Reactions: Quinoxaline derivatives.

Reduction Reactions: Tetrahydroquinoxaline derivatives.

Scientific Research Applications

2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

2,3-Dichloro-5,6-dicyano-p-benzoquinone: Another chlorinated quinoxaline derivative with different functional groups and properties.

5,6,7,8-Tetrahydroquinoxaline: The parent compound without the chlorine substitutions.

Uniqueness

2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure with two chlorine substituents. Its chemical properties allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activities

1. Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against a range of bacterial strains and fungi. The compound's mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes necessary for microbial survival.

2. Anticancer Properties:

The compound has shown promise in cancer research. In studies involving various cancer cell lines, it demonstrated moderate to strong inhibitory effects on cell proliferation. For instance, derivatives of tetrahydroquinoxaline have been linked to the inhibition of tubulin polymerization and disruption of the mitotic spindle formation in cancer cells . This suggests that this compound could serve as a microtubule-targeting agent.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can alter enzyme activity or receptor function:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways in both microbial and human cells.

- Cell Cycle Arrest: In cancer studies, it has been shown to induce G2/M phase arrest without triggering apoptosis in certain cell lines .

Case Studies

- Anticancer Activity Against HT-29 Cells:

- Microbial Inhibition:

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dichloro-5,6,7,8-tetrahydroquinoxaline?

- Methodology : Nucleophilic substitution reactions are commonly employed, starting with tetrahydroquinoxaline derivatives and chlorinating agents (e.g., PCl₅ or SOCl₂). Reaction progress can be monitored using thin-layer chromatography (TLC) to track intermediate formation and confirm completion . For scalability, catalytic systems (e.g., Lewis acids) may enhance regioselectivity and reduce byproducts . Post-synthesis purification via column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended.

- Characterization : Confirm structure using -NMR, -NMR, and mass spectrometry. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How should researchers handle safety and storage of this compound?

- Safety Protocols : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation. Avoid skin contact; in case of exposure, rinse immediately and consult a physician .

- Storage : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent degradation. Monitor purity periodically via HPLC (>98% recommended for reproducibility) .

Q. What analytical techniques are critical for structural validation?

- Core Techniques :

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions .

- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic vs. aliphatic hydrogens), while -NMR clarifies carbon bonding .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve low yields in halogenation steps during synthesis?

- Troubleshooting : Low yields often stem from incomplete chlorination or side reactions. Optimize reaction conditions (temperature, solvent polarity) using Design of Experiments (DoE) approaches. For example, dichloroethane as a solvent may improve electrophilic substitution efficiency .

- Catalysis : Introduce Pd-based catalysts to enhance selectivity for the 2,5-dichloro isomer, reducing undesired byproducts .

Q. How to address contradictory solubility data in different solvents?

- Methodology : Perform systematic solubility tests in aprotic (e.g., DMSO, DMF) and protic (e.g., ethanol, water) solvents under controlled temperatures (20–80°C). Use differential scanning calorimetry (DSC) to correlate solubility with thermal stability . For polar solvents, dielectric constant measurements can explain discrepancies .

Q. What strategies are effective for evaluating biological activity in vitro?

- Assay Design :

- Target Interaction : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with receptors/enzymes .

- Cellular Efficacy : Conduct dose-response assays (e.g., IC₅₀ determination) in relevant cell lines, paired with cytotoxicity controls (MTT assay) .

- Data Interpretation : Apply Hill equation modeling to assess cooperativity in dose-response curves, ensuring statistical rigor via triplicate replicates .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on thermal stability?

- Resolution : Perform thermogravimetric analysis (TGA) under nitrogen to measure decomposition temperatures. Compare with literature values, accounting for differences in sample purity (e.g., ≥98% vs. lower-grade batches). Contradictions may arise from residual solvents; use Karl Fischer titration to quantify moisture content .

Q. Why do NMR spectra vary between research groups?

- Root Causes :

- Solvent Effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift proton signals.

- Isomeric Impurities : Trace 2,6-dichloro isomers (CAS 18671-97-1) can alter peak splitting .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.